molecular formula C13H26O5 B14644888 1,4,7,10,13-Pentaoxacyclooctadecane CAS No. 53914-82-2

1,4,7,10,13-Pentaoxacyclooctadecane

Cat. No.: B14644888
CAS No.: 53914-82-2
M. Wt: 262.34 g/mol
InChI Key: RDSFGYBJMBTKMN-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Pentaoxacyclooctadecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a base to form the cyclic ether. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoxacyclooctadecane undergoes various chemical reactions, including:

    Complexation Reactions: Forms stable complexes with metal cations such as potassium, sodium, and calcium.

    Substitution Reactions: Can undergo nucleophilic substitution reactions where one of the ether oxygen atoms is replaced by another nucleophile.

    Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Complexation: Metal salts such as potassium thiocyanate (KNCS) are commonly used.

    Substitution: Nucleophiles like thiocyanate (SCN-) or halides (Cl-, Br-) in the presence of a base.

    Oxidation/Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products of these reactions are typically the metal complexes or substituted derivatives of the original compound.

Scientific Research Applications

1,4,7,10,13-Pentaoxacyclooctadecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate ions and molecules.

    Industry: Utilized in the separation and purification of metal ions, as well as in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Pentaoxacyclooctadecane primarily involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the ring structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation. This complexation is driven by the electrostatic attraction between the positively charged metal ions and the lone pairs of electrons on the oxygen atoms.

Comparison with Similar Compounds

1,4,7,10,13-Pentaoxacyclooctadecane is unique among crown ethers due to its specific ring size and the number of ether oxygen atoms. Similar compounds include:

    1,4,7,10,13-Pentaoxacyclopentadecane: A smaller ring with five ether oxygen atoms.

    1,4,7,10,13-Pentaoxacyclohexadecane: A slightly larger ring with six ether oxygen atoms.

    18-Crown-6: Another well-known crown ether with six ether oxygen atoms in an 18-membered ring.

These compounds share similar properties but differ in their ring size and the number of ether oxygen atoms, which can affect their complexation abilities and applications.

Properties

CAS No.

53914-82-2

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

1,4,7,10,13-pentaoxacyclooctadecane

InChI

InChI=1S/C13H26O5/c1-2-4-14-6-8-16-10-12-18-13-11-17-9-7-15-5-3-1/h1-13H2

InChI Key

RDSFGYBJMBTKMN-UHFFFAOYSA-N

Canonical SMILES

C1CCOCCOCCOCCOCCOCC1

Origin of Product

United States

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